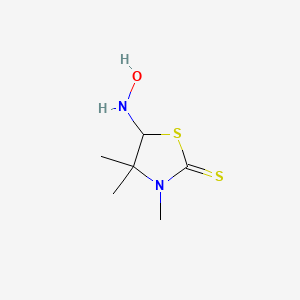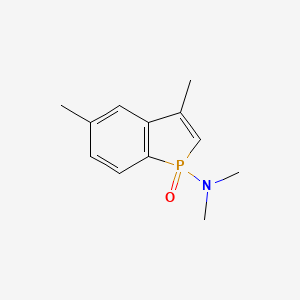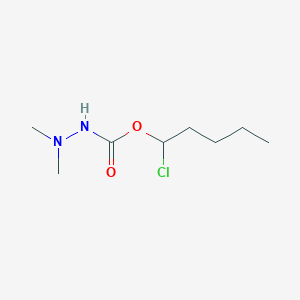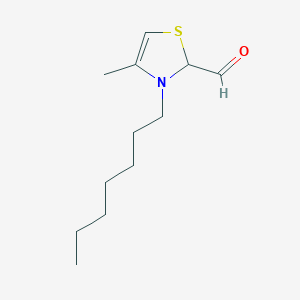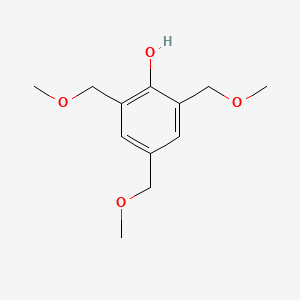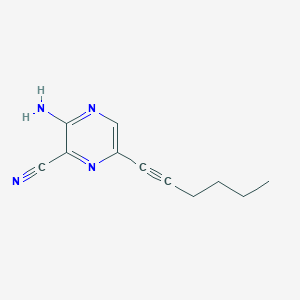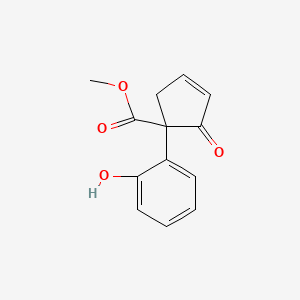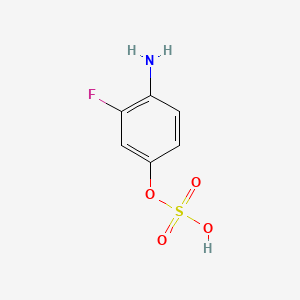
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) is an organic compound with a phenolic structure substituted with an amino group at the 4-position, a fluorine atom at the 3-position, and a hydrogen sulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) typically involves multi-step organic reactions. One common method starts with the nitration of fluorobenzene to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The phenolic hydroxyl group can be introduced through a diazotization reaction followed by hydrolysis. Finally, the hydrogen sulfate group is introduced via sulfonation using sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amino and fluorine substituents can enhance its binding affinity and specificity. The hydrogen sulfate group can participate in ionic interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-amino-3-fluoro-: Lacks the hydrogen sulfate group, which affects its solubility and reactivity.
Phenol, 4-amino-: Lacks both the fluorine and hydrogen sulfate groups, resulting in different chemical properties and applications.
Phenol, 4-fluoro-: Lacks the amino and hydrogen sulfate groups, leading to distinct reactivity and uses.
Propiedades
Número CAS |
103841-99-2 |
|---|---|
Fórmula molecular |
C6H6FNO4S |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(4-amino-3-fluorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6FNO4S/c7-5-3-4(1-2-6(5)8)12-13(9,10)11/h1-3H,8H2,(H,9,10,11) |
Clave InChI |
NXXCCJRBUYQNFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OS(=O)(=O)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


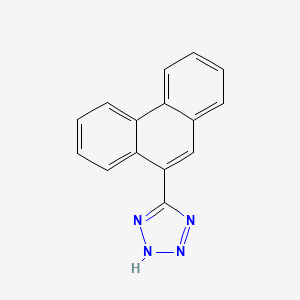
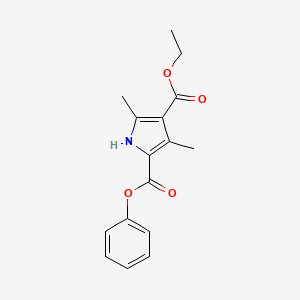

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
